molecular formula C13H15IO B2702402 1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287313-42-0

1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2702402
CAS No.: 2287313-42-0
M. Wt: 314.166
InChI Key: HUWZOHYGOUNPED-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design, offering enhanced solubility, metabolic stability, and reduced non-specific binding .

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane, a highly strained carbocycle. One common method includes the radical addition of iodine and an ethoxyphenyl group to the [1.1.1]propellane core. This reaction is often carried out under photochemical conditions using visible light to induce the radical formation . Industrial production methods may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can mimic the geometry of para-substituted benzene rings, allowing it to bind to similar targets. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclo[1.1.1]pentane core .

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

    1-(4-Methoxyphenyl)-3-iodobicyclo[1.1.1]pentane: Similar structure but with a methoxy group instead of an ethoxy group, leading to different solubility and reactivity.

    1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane: Contains a chlorine atom, which can affect its chemical reactivity and biological activity.

    1-(2-Ethoxyphenyl)-3-bromobicyclo[1.1.1]pentane: Bromine instead of iodine, which can influence its reactivity in substitution reactions.

The uniqueness of this compound lies in its specific functional groups, which impart distinct properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO/c1-2-15-11-6-4-3-5-10(11)12-7-13(14,8-12)9-12/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWZOHYGOUNPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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